molecular formula C21H28N4O3 B2626466 N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 893990-35-7

N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No. B2626466
M. Wt: 384.48
InChI Key: KDDPHDPDZRYZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the improvement and synthesis processes, where techniques like reduction, acetylation, ethylation, and condensation were employed to achieve a high overall yield and purity. This showcases its importance in synthetic chemistry and potential for large-scale production (Fenga, 2007).
  • The compound has been used as a starting material for generating a structurally diverse library of compounds through various alkylation and ring closure reactions, demonstrating its versatility in chemical synthesis (Roman, 2013).

Neuroprotective and Biological Activity

  • Derivatives of the compound have shown multifunctional neuroprotective activities, including selective inhibition of butyrylcholinesterase, protection against neuronal damage caused by free radicals, and modulation of cytosolic calcium concentration. These properties indicate potential therapeutic applications in neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Antimicrobial and Antifungal Properties

  • Some derivatives of the compound have shown potent antimicrobial activity against Escherichia coli, making them potential candidates for developing new antibiotics (Abdel-Bary et al., 2013). Other derivatives have demonstrated broad-spectrum antifungal activity against species like Candida and Aspergillus, indicating their potential as antifungal agents (Bardiot et al., 2015).

Synthetic Methodology and Chemical Interactions

  • The compound is involved in the synthesis of various structurally diverse chemicals, showcasing its role as a versatile intermediate in organic synthesis. It's been used in the synthesis of indole derivatives, heteroarylindoles, and as a key reagent in the generation of a wide range of compounds through reactions like alkylation, ring closure, and condensation (Jakše et al., 2004).

Applications in Radiolabeling and Imaging

  • Compounds derived from N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have been explored in radioiodination, showing promising results in biodistribution studies, especially in lung uptake, which could be beneficial for lung perfusion scans (Abdel-Bary et al., 2013).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-23(2)11-7-10-22-21(28)20(27)17-14-25(18-9-4-3-8-16(17)18)15-19(26)24-12-5-6-13-24/h3-4,8-9,14H,5-7,10-13,15H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDPHDPDZRYZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

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